molecular formula C23H32O2S2 B156151 18-Ethylenedithioprogesterone CAS No. 134028-69-6

18-Ethylenedithioprogesterone

Cat. No. B156151
M. Wt: 404.6 g/mol
InChI Key: HTQHIYJCJXOMJJ-NXJLHDKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Ethylenedithioprogesterone is a synthetic steroid that has been extensively studied for its potential use as a contraceptive and as a treatment for a variety of medical conditions. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 18-Ethylenedithioprogesterone involves the inhibition of ovulation and the thickening of cervical mucus, which prevents sperm from reaching the egg. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells, which may be due to its ability to bind to the progesterone receptor.

Biochemical And Physiological Effects

Studies have shown that 18-Ethylenedithioprogesterone has a range of biochemical and physiological effects, including the inhibition of ovulation, the thickening of cervical mucus, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 18-Ethylenedithioprogesterone in lab experiments is its unique mechanism of action. This compound has been shown to have a different mode of action than other progesterone analogs, which makes it a promising candidate for further research. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 18-Ethylenedithioprogesterone. One area of interest is the development of more effective and targeted cancer treatments using this compound. Additionally, further research is needed to determine the long-term safety and efficacy of using 18-Ethylenedithioprogesterone as a contraceptive. Finally, there is potential for the development of new drugs based on the structure of 18-Ethylenedithioprogesterone that could have even greater therapeutic benefits.

Synthesis Methods

The synthesis of 18-Ethylenedithioprogesterone involves the reaction of progesterone with ethylene sulfide and sodium hydride. This reaction produces a mixture of diastereomers, which can be separated using chromatography. The resulting compound has been shown to have high purity and good stability.

Scientific Research Applications

18-Ethylenedithioprogesterone has been studied for its potential use as a contraceptive, as well as for its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and asthma.

properties

CAS RN

134028-69-6

Product Name

18-Ethylenedithioprogesterone

Molecular Formula

C23H32O2S2

Molecular Weight

404.6 g/mol

IUPAC Name

(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one

InChI

InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1

InChI Key

HTQHIYJCJXOMJJ-NXJLHDKWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S

SMILES

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S

Canonical SMILES

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S

synonyms

18-ethylene dithioprogesterone
18-ethylenedithioprogesterone

Origin of Product

United States

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